Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate

Description

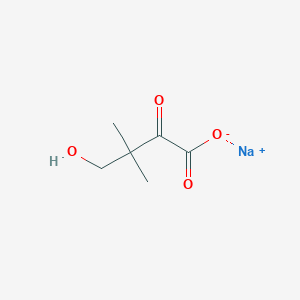

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-hydroxy-3,3-dimethyl-2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.Na/c1-6(2,3-7)4(8)5(9)10;/h7H,3H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTYRHPYDSIWCD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving Sodium 4 Hydroxy 3,3 Dimethyl 2 Oxobutanoate

Central Role in Pantothenic Acid (Vitamin B5) Biosynthesis

Pantothenic acid, or Vitamin B5, is a fundamental precursor for the synthesis of Coenzyme A (CoA), an indispensable cofactor in numerous metabolic reactions. researchgate.netnrib.go.jp The biosynthesis of pantothenate is a multi-step process where Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate (B1258270) (as ketopantoate) plays a crucial, transient role.

The journey of this compound begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. researchgate.netnih.gov The first committed step in the pantoate arm of pantothenic acid synthesis is the conversion of α-ketoisovalerate to ketopantoate. This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase. researchgate.netnih.gov This enzymatic step involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate. nih.gov

Enzymatic Formation of Ketopantoate

| Substrate | Enzyme | Product | Organism Example |

|---|---|---|---|

| Alpha-Ketoisovalerate | Ketopantoate hydroxymethyltransferase (PanB) | Ketopantoate | Escherichia coli |

Once formed, ketopantoate is rapidly converted to pantoate. This reduction reaction is catalyzed by the enzyme ketopantoate reductase, which utilizes NADPH as a reducing agent. researchgate.netnrib.go.jp Pantoate is the direct precursor that condenses with β-alanine to form pantothenic acid.

Enzymatic Conversion of Ketopantoate to Pantoate

| Substrate | Enzyme | Product | Organism Example |

|---|---|---|---|

| Ketopantoate | Ketopantoate reductase (PanE) | Pantoate | Escherichia coli |

Precursor for Coenzyme A Biosynthesis

The ultimate metabolic fate of Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate is intertwined with the synthesis of Coenzyme A. nrib.go.jp By serving as a precursor to pantothenic acid, it initiates a cascade of reactions that lead to the formation of this essential cofactor. researchgate.netnrib.go.jp Pantothenic acid is phosphorylated and combined with other molecules in a five-step enzymatic pathway to produce Coenzyme A. researchgate.net Coenzyme A is critical for a vast array of biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.

Metabolic Significance in Diverse Organisms

The biosynthetic pathway involving this compound is conserved across a wide range of microorganisms, underscoring its fundamental importance.

In the bacterium Escherichia coli, the enzymes responsible for the formation and conversion of ketopantoate are well-characterized. Ketopantoate hydroxymethyltransferase is encoded by the panB gene, and ketopantoate reductase is encoded by the panE gene. nrib.go.jp The regulation of these genes is crucial for maintaining appropriate levels of pantothenic acid for cellular needs.

In the budding yeast Saccharomyces cerevisiae, a similar pathway exists. The gene ECM31 encodes the ketopantoate hydroxymethyltransferase, while the PAN5 gene encodes the ketopantoate reductase. researchgate.net The presence of this pathway allows the yeast to synthesize its own pantothenic acid, which is then utilized for Coenzyme A biosynthesis. nih.gov

The pantothenate biosynthesis pathway, and therefore the involvement of ketopantoate, is a common feature in the fungal kingdom. nrib.go.jp Fungi, like bacteria, can synthesize pantothenic acid de novo. This capability is essential for their growth and metabolism, as pantothenic acid is a vital component of Coenzyme A, which is central to primary and secondary metabolism in fungi. The enzymes in this pathway are considered potential targets for the development of antifungal agents.

Alternative Biosynthetic Routes to 2-Oxobutanoate (B1229078)

2-Oxobutanoate (also known as α-ketobutyrate) is a precursor for the biosynthesis of several amino acids, including isoleucine, and can be generated through various metabolic routes. While the primary focus of this article is on the pathway leading to ketopantoate, understanding the synthesis of related precursors like 2-oxobutanoate provides a broader metabolic context.

In many microorganisms, a common route to 2-oxobutanoate is the deamination of threonine, catalyzed by the enzyme threonine deaminase. However, alternative pathways exist. For instance, in some bacteria and archaea, the biosynthesis of isoleucine can proceed through a citramalate (B1227619) synthase-dependent pathway, which does not necessarily involve 2-oxobutanoate as a free intermediate in the same manner as the threonine deaminase-dependent pathway.

Furthermore, studies in various archaea have highlighted the diversity of amino acid biosynthesis pathways. nih.gov While specific alternative routes to 2-oxobutanoate in M. jannaschii are not extensively detailed in current literature, the organism is known to incorporate pyruvate for the synthesis of amino acids through a noncyclic citric acid pathway operating in the reductive direction. nih.gov This highlights the metabolic flexibility of archaea and the potential for novel or modified pathways for the synthesis of key metabolic intermediates.

Investigation of Metabolic Fluxes through Isotopic Labeling Strategies

Metabolic flux analysis (MFA) using isotopic labeling is a powerful technique to quantify the rates of metabolic reactions within a cell. rsc.org This approach involves feeding cells a substrate labeled with a stable isotope (e.g., ¹³C) and then measuring the distribution of the isotope in downstream metabolites. By analyzing these labeling patterns, researchers can infer the relative contributions of different pathways to the production of a particular compound. mdpi.com

In the context of the pantothenate pathway, isotopic labeling could be used to trace the flow of carbon from a labeled precursor, such as ¹³C-glucose or a specific ¹³C-labeled amino acid, to α-ketoisovalerate and subsequently to ketopantoate and pantothenate. For example, a study on Corynebacterium glutamicum utilized ¹³C-labeling to analyze the metabolic flux distribution at the ketoisovalerate node, which is a branch point for valine, leucine, and pantothenate biosynthesis. researchgate.net Such studies can reveal how metabolic flux is partitioned between these competing pathways under different growth conditions.

While specific isotopic labeling studies focusing on the pantothenate pathway in Methanocaldococcus jannaschii are not prominent in the published literature, the principles of MFA are broadly applicable. Isotopic tracer experiments have been conducted on M. jannaschii to investigate other areas of its metabolism, such as amino acid biosynthesis from pyruvate. nih.gov These studies demonstrate the feasibility of applying such techniques to this organism. Future research employing stable isotope labeling could provide valuable insights into the regulation and dynamics of the pantothenate and CoA biosynthesis pathway in this and other archaea. researchgate.netuvm.edu

Table 2: Common Isotopically Labeled Precursors for Metabolic Flux Analysis

| Labeled Precursor | Typical Application in Central Metabolism |

| [U-¹³C]-Glucose | General labeling of central carbon metabolism |

| [1,2-¹³C₂]-Glucose | Probing the pentose (B10789219) phosphate (B84403) pathway vs. glycolysis |

| [¹³C₅, ¹⁵N₁]-Valine | Tracing the backbone of valine and its derivatives |

| [¹³C₄]-Aspartate | Investigating pathways originating from oxaloacetate |

This table provides examples of labeled precursors and their general applications in metabolic flux analysis.

Enzymology and Reaction Mechanisms of Sodium 4 Hydroxy 3,3 Dimethyl 2 Oxobutanoate Interconversions

Ketopantoate Hydroxymethyltransferase (KPHMT) Activity and Specificity

Ketopantoate hydroxymethyltransferase (KPHMT) catalyzes the first committed step in the pantothenate biosynthetic pathway. researchgate.netnih.gov This enzyme is responsible for the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate and tetrahydrofolate. researchgate.net The reaction is crucial for the de novo synthesis of pantothenate in organisms like Escherichia coli. nih.govnih.gov

Catalytic Mechanism and Kinetics

The catalytic activity of KPHMT from E. coli has been characterized, revealing a complex kinetic behavior. The enzyme facilitates a reversible reaction with the forward and reverse reactions occurring at similar maximum velocities. The Michaelis constant (K_m) is a measure of the affinity of an enzyme for its substrate, with a lower K_m indicating a higher affinity. ucl.ac.ukyoutube.com An enzyme with a high K_m has a low affinity for its substrate and requires a greater concentration of substrate to achieve its maximum velocity (Vmax). ucl.ac.uk

Table 1: Kinetic Parameters of E. coli Ketopantoate Hydroxymethyltransferase

| Substrate | K_m (mM) |

| 5,10-Methylenetetrahydrofolate | Low |

| α-Ketoisovalerate | Low |

| Ketopantoate | Low |

| Tetrahydrofolate | Low |

Note: Specific K_m values are described as "low" in the source material, indicating a high affinity of the enzyme for its substrates. researchgate.net

Enzyme Purification and Characterization

KPHMT has been successfully purified to apparent homogeneity from Escherichia coli K12, achieving a 2400-fold purification. The purification protocol involves several key steps, as summarized below. researchgate.netnih.gov

**Table 2: Summary of KPHMT Purification Steps from *E. coli***

| Step | Purification (-fold) |

| Crude Extract | 1 |

| DEAE-cellulose Chromatography | 4.3 |

| 70% (NH₄)₂SO₄ Precipitation | 11.4 |

| Bio-Gel A-0.5m Chromatography | 20 |

| Heat Treatment | 41 |

| Bio-Gel A-1.5m Chromatography | 245 |

This multi-step process yields a highly purified enzyme suitable for detailed characterization studies. researchgate.net

Structural Biology of KPHMT and Active Site Analysis

The crystal structure of E. coli KPHMT has been resolved, providing significant insights into its function. The enzyme exists as a homodecamer and adopts a (βα)8 barrel fold, a common structural motif in enzymes. nih.govdrugbank.comnih.gov The active site is located within this barrel structure and contains a divalent metal ion, typically Mg2+, which is essential for catalysis. nih.govdrugbank.com

Structural analysis has identified key amino acid residues within the active site that are crucial for substrate binding and catalysis. These include D45, S46, D84, K112, H136, E114, and E181. The magnesium ion is coordinated in an octahedral sphere with the product, ketopantoate, occupying two of these coordination sites (one axial and one equatorial). nih.gov This coordination is believed to orient the substrate, α-ketoisovalerate, for deprotonation at the C3 position, a critical step in the reaction mechanism. drugbank.com

2-Dehydropantoate (B1214580) 2-Reductase Activity

Following its synthesis by KPHMT, ketopantoate is converted to pantoate by the enzyme 2-dehydropantoate 2-reductase, also known as ketopantoate reductase (KPR). nih.govuniprot.org This enzyme catalyzes the reduction of the keto group of ketopantoate to a hydroxyl group, forming (R)-pantoate. wikipedia.orgyeastgenome.orguniprot.orggenome.jp This reaction is a key step in the pantothenate and coenzyme A biosynthesis pathway. wikipedia.org

The systematic name for this enzyme is (R)-pantoate:NADP+ 2-oxidoreductase. wikipedia.orggenome.jp It belongs to the family of oxidoreductases that act on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org

NADPH-Dependent Reduction Mechanisms

The reduction of ketopantoate by 2-dehydropantoate 2-reductase is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govuniprot.orguniprot.orguniprot.org NADPH serves as the electron donor for the reduction of the keto group. The reaction can be summarized as follows:

(R)-pantoate + NADP+ ⇌ 2-dehydropantoate + NADPH + H+ wikipedia.orgyeastgenome.orguniprot.orggenome.jp

Studies on the E. coli ketopantoate reductase have identified key residues involved in the catalytic mechanism. Mutagenesis studies have shown that Lys176 and Glu256 are active site residues. Lys176 is proposed to function as a general acid in the catalysis of ketopantoate reduction, while Glu256 appears to play an important role in substrate binding. nih.gov The mechanism involves the transfer of a hydride ion from NADPH to the carbonyl carbon of ketopantoate. ebi.ac.uk

Aldolase (B8822740) Activities in the Synthesis of Related 2-Oxoacids

The reaction catalyzed by KPHMT is a type of aldol (B89426) addition. Aldolases are a class of enzymes that catalyze the formation of carbon-carbon bonds, making them valuable tools in organic synthesis for creating complex molecules from simpler precursors. nih.govub.edunih.govmdpi.com KPHMT is classified as a class II aldolase, which utilizes a divalent metal ion in the active site to stabilize an enolate intermediate. nih.gov

The versatility of aldolases, including enzymes with KPHMT-like activity, has been explored for the synthesis of various 2-oxoacids. These enzymes can often accept a range of nucleophile and electrophile substrates beyond their natural partners. For example, variants of KPHMT have been shown to tolerate different 3,3-disubstituted 2-oxo acids as nucleophiles and various aldehydes as electrophiles, leading to the formation of quaternary carbon centers with varying degrees of stereoselectivity. nih.gov This demonstrates the potential of leveraging aldolase activity for the synthesis of a diverse array of chiral, multifunctional compounds. ub.edu

2-Keto-3-deoxy-L-rhamnonate Aldolase (YfaU) and Its Variants

2-Keto-3-deoxy-L-rhamnonate aldolase, commonly known as YfaU, is a Class II aldolase from Escherichia coli that demonstrates significant potential in biocatalysis. nih.gov These enzymes utilize a divalent metal ion, typically Mg²⁺ or Mn²⁺, in their active site to stabilize the enolate intermediate formed from the cleavage of the carbon-carbon bond of the substrate. nih.gov

The catalytic mechanism of YfaU involves the reversible aldol addition of pyruvate (B1213749) to an aldehyde. While its physiological substrate is 2-keto-3-deoxy-L-rhamnonate, YfaU exhibits a relaxed substrate specificity, allowing it to act on a variety of other 2-oxoacids and aldehydes. nih.gov This promiscuity is a key feature that makes YfaU and its engineered variants valuable tools in synthetic organic chemistry for the creation of chiral molecules. nih.gov

Research has shown that YfaU can catalyze the aldol addition of pyruvate to formaldehyde, leading to the formation of 4-hydroxy-2-oxobutanoate. nih.govnih.gov Given the structural similarity, it is plausible that YfaU could accept an analogue like 3,3-dimethyl-2-oxobutanoate as a nucleophile or catalyze the reverse reaction involving the cleavage of Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate (B1258270). The presence of the gem-dimethyl group at the C3 position would likely influence the binding affinity and catalytic efficiency due to steric hindrance within the active site.

Variants of YfaU have been engineered to enhance catalytic activity and broaden substrate scope. These mutations often target amino acid residues within the active site to better accommodate non-native substrates and improve stereoselectivity. nih.gov

Biocatalytic Aldol Addition Reactions Using 2-Oxoacids as Substrates

Biocatalytic aldol additions are a cornerstone of green chemistry, providing an environmentally benign method for asymmetric carbon-carbon bond formation. Aldolases, such as YfaU, are increasingly employed for the synthesis of complex chiral molecules from simple achiral precursors. nih.govnih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, offering high stereoselectivity and avoiding the need for protecting groups often required in traditional chemical synthesis.

The general reaction scheme involves the enolate of a donor molecule, such as a 2-oxoacid, attacking an acceptor aldehyde. In the context of Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate, the reverse aldol reaction would yield pyruvate and 2,2-dimethylpropanal. Conversely, an aldol addition between these two molecules could theoretically be catalyzed by an appropriate aldolase.

The substrate scope of many aldolases has been shown to include a variety of 2-oxoacids beyond pyruvate. nih.gov This allows for the synthesis of a diverse range of γ-hydroxy-α-keto acids, which are valuable building blocks for pharmaceuticals and other fine chemicals.

Table 1: Illustrative Examples of YfaU-Catalyzed Aldol Additions with Various 2-Oxoacids

The following table presents data for analogous substrates to demonstrate the catalytic capabilities of YfaU, as specific data for this compound is not available.

| 2-Oxoacid Donor | Aldehyde Acceptor | Product | Conversion (%) |

| Pyruvate | Formaldehyde | 4-Hydroxy-2-oxobutanoate | >95 |

| 2-Oxobutanoate (B1229078) | Formaldehyde | 4-Hydroxy-3-methyl-2-oxobutanoate | >95 |

| 2-Oxopentanoate | Formaldehyde | 4-Hydroxy-3-ethyl-2-oxobutanoate | 98 |

| 3-Methyl-2-oxobutanoate | Formaldehyde | 4-Hydroxy-3,3-dimethyl-2-oxobutanoate | 98 |

Characterization of Ketoreductase Enzymes Acting on Alpha-Keto Acids (e.g., DpkAPsyrin, KPREcoli, GDH)

Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols, typically utilizing NADH or NADPH as a cofactor. researchgate.net Several ketoreductases have been identified and characterized for their ability to act on α-keto acids.

DpkA from Pseudomonas syringae (DpkAPsyrin) : This enzyme, a Δ¹-piperideine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase, has been shown to possess promiscuous ketoreductase activity. It has demonstrated the ability to reduce a variety of 4-substituted-4-hydroxy-2-oxoacids. nih.gov

Ketopantoate reductase from E. coli (KPREcoli) : This enzyme is involved in the pantothenate biosynthesis pathway and has been shown to have a broad substrate tolerance for the reduction of 3-substituted-4-hydroxy-2-oxoacids. nih.gov

Glutamate (B1630785) Dehydrogenase (GDH) : While primarily known for the reversible oxidative deamination of glutamate to α-ketoglutarate, GDH can also act on other α-keto acids, particularly branched-chain α-keto acids. nih.gov Its activity is allosterically regulated by various metabolites. nih.gov

The reduction of the 2-oxo group of this compound by a ketoreductase would yield Sodium 2,4-dihydroxy-3,3-dimethylbutanoate. The stereoselectivity of this reaction would be dependent on the specific ketoreductase used.

Enzymatic Specific Activity Determination

The specific activity of an enzyme is a measure of its efficiency and is typically expressed in units of micromoles of substrate converted per minute per milligram of enzyme (μmol/min/mg or U/mg). For ketoreductases acting on α-keto acids, the specific activity is commonly determined by a spectrophotometric assay that monitors the change in absorbance of the NADPH or NADH cofactor at 340 nm.

The assay mixture typically contains a buffer at the optimal pH for the enzyme, the α-keto acid substrate, the NADPH or NADH cofactor, and the purified enzyme. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is measured over time. The initial linear rate of the reaction is used to calculate the specific activity.

Table 2: Representative Specific Activities of Ketoreductases with Analogous α-Keto Acid Substrates

This table provides example data for other α-keto acids to illustrate typical ketoreductase activity, as specific data for this compound is not available.

| Enzyme | Substrate | Specific Activity (U/mg) |

| Ketoreductase from Hansenula polymorpha | Ethyl 2-methylacetoacetate | 13.06 |

| Glucose Dehydrogenase from Bacillus megaterium | Glucose | 45.7 |

Enzyme Inhibition Studies and Mechanistic Insights

Enzyme inhibition studies are crucial for understanding enzyme mechanisms, designing drugs, and developing metabolic engineering strategies. Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.

Assays for Enzyme Inhibitors and Their Effects on Catalysis

Screening for enzyme inhibitors is often performed using high-throughput assays that measure the reduction in enzyme activity in the presence of a potential inhibitor. For aldolases and ketoreductases, these assays are typically based on the same principles as the activity assays described above.

The inhibitory effect of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

Table 3: Illustrative IC₅₀ Values for Inhibitors of Aldo-Keto Reductases

This table presents example IC₅₀ values for known inhibitors of aldo-keto reductases to demonstrate the range of inhibitory potencies, as specific data for inhibitors of the enzymatic conversion of this compound is not available.

| Enzyme | Inhibitor | IC₅₀ (µM) |

| Aldo-keto reductase family 1 member C2 | Flufenamic acid | 0.53 |

| Aldo-keto reductase family 1 member C2 | Indomethacin | 36.53 |

Structure-Function Relationships in Enzyme-Substrate/Inhibitor Complexes

Understanding the three-dimensional structure of an enzyme's active site and how it interacts with substrates and inhibitors is fundamental to elucidating its mechanism and for rational enzyme engineering and drug design. X-ray crystallography is a powerful technique used to determine the atomic-level structure of enzyme-ligand complexes.

The crystal structure of YfaU reveals a typical (β/α)₈-barrel fold characteristic of many aldolases. nih.gov The active site is located at the C-terminal end of the barrel and contains the catalytic divalent metal ion coordinated by conserved amino acid residues. nih.gov The structure of YfaU in complex with pyruvate shows how the substrate is positioned for catalysis. nih.gov

Similarly, the structures of various ketoreductases have been solved, often in complex with their cofactor and an inhibitor. These structures reveal a conserved catalytic triad (B1167595) of Tyr, Ser, and Lys residues that are essential for catalysis. The inhibitor molecules are often found to occupy the substrate-binding pocket, making specific interactions with the active site residues and the cofactor. This structural information is invaluable for designing more potent and selective inhibitors.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate (B1258270). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. While comprehensive, peer-reviewed experimental spectra for this specific compound are not widely published, its structure allows for the prediction of characteristic NMR signatures based on established principles.

One-dimensional ¹H and ¹³C NMR are fundamental techniques used to map the proton and carbon skeletons of a molecule, respectively.

Proton (¹H) NMR Spectroscopy: In a ¹H NMR spectrum of 4-hydroxy-3,3-dimethyl-2-oxobutanoate, distinct signals (resonances) are expected for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the adjacent quaternary carbon and the electron-withdrawing hydroxyl group.

Gem-dimethyl Protons (C(CH₃)₂): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They would therefore produce a single, sharp singlet in the spectrum, integrating to six protons. This signal is expected in the upfield region, characteristic of alkyl groups.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may not show coupling to the methylene (B1212753) protons.

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The keto-carbonyl carbon is the most deshielded and would appear significantly downfield (typically >190 ppm).

Carboxylate Carbon (-COO⁻): The carboxylate carbon would also be found in the downfield region, but generally at a lower chemical shift than the keto-carbonyl (typically 170-180 ppm).

Quaternary Carbon (-C(CH₃)₂-): The carbon atom to which the two methyl groups are attached would appear in the aliphatic region.

Gem-dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons would produce a single resonance in the upfield region.

Hydroxymethyl Carbon (-CH₂OH): This carbon, being attached to an electronegative oxygen atom, would be shifted downfield relative to the methyl carbons.

The following table outlines the predicted chemical shifts for the free acid form, 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid, which provide a strong basis for interpreting the spectrum of its sodium salt.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₂ | ~1.2 (singlet, 6H) | ~22.0 (2 carbons) |

| -CH₂OH | ~3.6 (singlet, 2H) | ~70.0 |

| -C(CH₃)₂- | - | ~45.0 |

| -C(=O)COO⁻ | - | ~195.0 (keto C=O), ~175.0 (carboxylate) |

Note: Data is based on computational predictions for the free acid form and may vary from experimental values for the sodium salt.

To confirm the assignments made from 1D NMR and to elucidate the complete molecular structure, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signal for the -CH₂OH group to its corresponding carbon signal and the -CH₃ proton signal to its carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.

While specific 2D NMR studies on Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate are not prevalent in the literature, their application is a standard procedure for structural verification in synthetic and natural product chemistry. cato-chem.com

Mass Spectrometry Techniques for Molecular and Metabolite Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₉NaO₄), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass.

| Ion | Formula | Calculated Exact Mass | Typical Observation Mode |

|---|---|---|---|

| [M-Na+2H]⁺ | C₆H₁₁O₄⁺ | 147.0652 | Positive ESI |

| [M-Na]⁻ | C₆H₉O₄⁻ | 145.0495 | Negative ESI |

| [M+H]⁺ | C₆H₁₀NaO₄⁺ | 169.0447 | Positive ESI |

Note: ESI stands for Electrospray Ionization.

LC-MS/MS is a highly sensitive and selective technique used for identifying and quantifying compounds in complex mixtures, such as biological samples. The liquid chromatography (LC) component separates the compound from the matrix, after which it is ionized and analyzed by two mass analyzers in series (MS/MS). The first analyzer selects the parent ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 145.05), which is then fragmented. The second analyzer scans for the resulting fragment ions (product ions). This specific fragmentation pattern serves as a molecular fingerprint for confident identification.

For 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid, predicted fragmentation in negative ion mode could include characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂).

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 145.05 | 101.06 | CO₂ (Carboxyl group) |

| 145.05 | 87.04 | C₂H₂O₂ (Keto-carboxyl moiety) |

| 145.05 | 57.03 | C₃H₄O₃ (Multiple bond cleavages) |

Source: Predicted data from DrugBank for 2-Dehydropantoate (B1214580) (DB03795). drugbank.com

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatography is essential for separating the target compound from impurities, byproducts, or other components. These techniques are fundamental for assessing chemical purity and, when using a chiral stationary phase, for determining enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector, as the α-keto group possesses a UV chromophore. The purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

For enantiomeric analysis, chiral chromatography is required. ub.edu Since the C4 carbon in 4-hydroxy-3,3-dimethyl-2-oxobutanoate is a stereocenter, the compound can exist as two enantiomers (R and S). Chiral HPLC or chiral Gas Chromatography (GC) can separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The selection of the appropriate chiral column and mobile phase is critical and often requires methodological screening. For instance, polysaccharide-based or cyclodextrin-based CSPs are commonly used for separating chiral acids and alcohols. The ability to perform such separations is vital in biocatalysis and pharmaceutical research where stereochemistry is often linked to biological activity. ub.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile compounds like this compound from complex mixtures. The method's high resolution and sensitivity make it ideal for analyzing reaction products and determining purity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. mdpi.com In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. mdpi.comekb.eg The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with a buffer like formic acid or phosphate (B84403) to control pH and ensure consistent ionization of the analyte. ekb.egsielc.com

Detection is commonly achieved using a UV-Vis detector, as the carbonyl group in the molecule acts as a chromophore. sielc.comewadirect.com By monitoring the absorbance at a specific wavelength, the concentration of the compound can be accurately determined based on a calibration curve. ijarsct.co.in The technique's precision and accuracy are critical for quantitative analysis in research and quality control settings. mdpi.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Related Keto Acids

This table represents typical conditions used for the analysis of keto acids and related compounds and serves as a guide for method development for this compound.

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. ekb.eg |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Eluent that carries the sample through the column; pH is controlled for consistent analyte retention. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. ekb.eg |

| Detection | UV-Vis at 210-260 nm | Quantifies the compound by measuring light absorption by its chromophores. ekb.egijarsct.co.in |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system for analysis. |

| Column Temperature | 25-35 °C | Maintained for consistent retention times and peak shapes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. For a non-volatile salt like this compound, analysis typically requires a derivatization step to convert the analyte into a more volatile form. However, GC-MS is exceptionally well-suited for monitoring reactions involving its direct precursor, ketopantolactone (KPL). researchgate.net

In the context of enzymatic or chemical reactions, such as the reduction of KPL to D-pantolactone, GC-MS can be used to track the disappearance of the substrate and the appearance of the product over time. researchgate.net Aliquots are taken from the reaction mixture at various intervals, extracted with an organic solvent like ethyl acetate, and analyzed. researchgate.net

The separation is performed on a chiral capillary column, which is essential for distinguishing between enantiomers like (R)- and (S)-pantolactone. researchgate.net As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound, while the peak area from the chromatogram is used for quantification. nih.gov This dual capability makes GC-MS an invaluable tool for studying reaction kinetics and stereoselectivity. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. researchgate.net It is frequently used to get a quick snapshot of the reaction's status, for instance, in the synthesis or conversion of this compound or its precursors. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. rochester.edu Alongside the reaction mixture, spots of the starting material and sometimes the expected product are applied as standards for comparison. libretexts.orgyoutube.com A "co-spot," where the reaction mixture is spotted on top of the starting material, is also used to confirm the identity of the spots. libretexts.orgrochester.edu

The plate is then placed in a chamber containing a suitable mobile phase (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. rsc.org After development, the plate is visualized, often using a UV lamp or a chemical stain. rochester.edursc.org The disappearance of the starting material's spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. libretexts.orgyoutube.com The relative positions of the spots are quantified by their retention factor (Rf) value. rsc.org

X-ray Crystallography for Stereochemical Resolution of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. mdpi.com While analyzing the sodium salt directly can be challenging, the technique is invaluable for establishing the absolute stereochemistry of chiral derivatives produced from it or its precursors. For example, in the synthesis of D-pantolactone from ketopantolactone, confirming the stereochemical purity of the final product is essential.

The process begins with the growth of a high-quality single crystal of the derivative compound. nih.gov This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is meticulously recorded by a detector. nih.gov

The intensities and positions of these diffracted spots are used to calculate an electron density map of the crystal. From this map, the precise position of each atom in the molecule can be determined. nih.gov This provides unambiguous information on bond lengths, bond angles, and, most importantly, the absolute configuration (R or S) at chiral centers. mdpi.com This level of structural detail is unsurpassed and is crucial for understanding stereoselective enzyme mechanisms and for the development of chiral drugs. nih.gov

Spectrophotometric Assays for Enzyme Activity and Reaction Monitoring (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for monitoring enzyme-catalyzed reactions in real-time. ewadirect.comijarsct.co.in It is particularly useful for assays involving enzymes that utilize cofactors with strong UV absorbance, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) or flavin mononucleotide (FMN). nih.gov

A key application relevant to this compound is the characterization of ketopantolactone reductase, an enzyme that catalyzes the reduction of its precursor, ketopantolactone. This reaction typically involves the oxidation of the cofactor NADPH to NADP+. nih.gov NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not absorb significantly at this wavelength. nih.gov

By monitoring the decrease in absorbance at 340 nm over time, the rate of NADPH consumption can be precisely measured. nih.gov This rate is directly proportional to the enzyme's activity. Such assays are fundamental for determining key enzymatic parameters, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrate and its catalytic efficiency. nih.gov

Table 2: Kinetic Parameters of ZpaCPR Enzyme Acting on Ketopantolactone

Data adapted from a study on ketopantolactone reductase (ZpaCPR), which reduces the precursor of this compound. The assay monitored NADPH oxidation at 340 nm. nih.gov

| Parameter | Value | Unit |

| K_m (for Ketopantolactone) | 10.1 ± 0.6 | mM |

| V_max_ | 134.6 ± 3.4 | U/mg |

| k_cat_ | 125.6 ± 3.2 | s⁻¹ |

| k_cat_/K_m_ | 12.4 | s⁻¹mM⁻¹ |

Computational and Theoretical Investigations of Sodium 4 Hydroxy 3,3 Dimethyl 2 Oxobutanoate

Molecular Docking Studies for Enzyme-Substrate/Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a small molecule, or ligand, might interact with a protein's active site.

In the context of Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate (B1258270), molecular docking could be employed to predict its interaction with various enzymes. The primary goal would be to determine the binding affinity, a measure of the strength of the interaction, and the specificity, which describes how selectively the compound binds to a particular enzyme compared to others.

The process involves creating a 3D model of the target enzyme and computationally placing the 4-hydroxy-3,3-dimethyl-2-oxobutanoate anion into its active site in various possible conformations. A scoring function is then used to estimate the binding energy for each pose. Lower binding energy values typically indicate a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results for 4-hydroxy-3,3-dimethyl-2-oxobutanoate with Target Enzymes

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme A | -7.5 | Arg122, Ser98, Leu45 |

| Enzyme B | -5.2 | Gly210, Ala150 |

| Enzyme C | -8.1 | Lys78, Tyr199, Val101 |

Note: The data in this table is illustrative and does not represent actual experimental or computational results. It serves to demonstrate the type of output generated from molecular docking studies.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying chemical reactions, predicting molecular geometries, and analyzing electronic properties.

If Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate were involved in an enzyme-catalyzed reaction, DFT calculations could be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

By calculating the energy of each of these states, an energy profile for the reaction can be constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to occur—providing critical insights into the reaction kinetics and mechanism.

DFT calculations can also provide a detailed picture of the electronic properties of the 4-hydroxy-3,3-dimethyl-2-oxobutanoate anion. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The analysis of charge distribution, often visualized through electrostatic potential maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other molecules.

Table 2: Hypothetical DFT-Calculated Electronic Properties of 4-hydroxy-3,3-dimethyl-2-oxobutanoate

| Property | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Dipole Moment | 3.1 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Charge on C1 | +0.45 e | Partial charge on a specific atom, indicating local electrophilicity or nucleophilicity. |

Note: The data in this table is for illustrative purposes only and is not derived from actual DFT calculations on this specific molecule.

In Silico Pathway Analysis for Metabolic Engineering and Enzyme Discovery

In silico pathway analysis uses computational databases and modeling tools to understand the metabolic context of a particular compound. This approach can be used to predict how a compound might be synthesized or degraded within an organism, which is essential for metabolic engineering and discovering new enzymes.

For this compound, this analysis would involve searching known metabolic pathway databases for enzymes that could potentially act on this molecule or its structural analogs. By identifying homologous enzymes in different organisms, novel enzymes with the desired activity might be discovered. Furthermore, this analysis can help in designing engineered metabolic pathways to produce this compound or use it as a substrate, identifying potential bottlenecks and suggesting genetic modifications to optimize production. researchgate.netnih.govnih.gov This computational approach accelerates the design-build-test-learn cycle in metabolic engineering. nih.gov

Research Applications and Biotechnological Potential

Utilization as a Biosynthetic Intermediate in Microbial Engineering

This compound is a key metabolic intermediate in the pantothenate (vitamin B5) biosynthesis pathway. In organisms like Escherichia coli, the enzyme ketopantoate hydroxymethyltransferase (KPHMT) catalyzes the formation of its acid form, ketopantoate, from α-ketoisovalerate. nih.govnih.gov This natural role makes it a valuable target for metabolic engineering.

While the industrial synthesis of neopentyl glycol (NPG) is a chemical process involving the condensation of isobutyraldehyde (B47883) and formaldehyde, significant research has been directed toward developing sustainable, fermentation-based production routes. nih.govresearchgate.net In this context, microbial engineering aims to construct pathways that utilize central metabolites to produce valuable chemicals.

A patented method for the fermentative production of neopentyl glycol outlines a biosynthetic pathway that proceeds through the intermediate 2-dehydropantoate (B1214580). google.com This intermediate is a direct precursor to ketopantoate in the pantothenate pathway. The proposed biotechnological route involves the conversion of 2-dehydropantoate into neopentyl glycol through the sequential action of an alpha-keto acid decarboxylase and an aldehyde reductase. google.com By engineering a microorganism to overexpress these enzymes, a carbon source like glucose can be channeled toward the production of NPG, positioning ketopantoate and its precursors as central to this green manufacturing strategy.

Substrate for Enzymatic Synthesis of Chiral Building Blocks

The alpha-keto acid structure of 4-hydroxy-3,3-dimethyl-2-oxobutanoate (B1258270) makes it an excellent substrate for enzymes that catalyze stereoselective transformations. Chiral building blocks are high-value molecules essential for the synthesis of pharmaceuticals and fine chemicals.

Researchers have successfully developed a tandem biocatalytic route for preparing chiral 2-hydroxy-4-butyrolactone derivatives using ketopantoate's structural analogs as starting materials. This process demonstrates the potential of using 4-hydroxy-3,3-dimethyl-2-oxobutanoate in similar enzymatic cascades. The strategy involves two key steps:

Aldol (B89426) Addition: A stereoselective aldolase (B8822740) enzyme is used to react an alpha-keto acid with an aldehyde.

Carbonyl Reduction: A stereocomplementary ketoreductase enzyme reduces the 2-oxo group of the resulting adduct.

This chemo-enzymatic approach yields structurally diverse and optically pure lactones, which are important motifs in many biologically active products.

Use in Investigating and Modulating Metabolic Pathways in Model Organisms

As a natural intermediate in the vitamin B5 pathway in microorganisms, ketopantoate is integral to studies of this essential metabolic route. nih.gov The enzymes responsible for its synthesis (ketopantoate hydroxymethyltransferase, PanB) and its reduction (ketopantoate reductase, PanE) are critical for bacterial survival and have been identified as potential targets for antimicrobial drug development. researchgate.netgoogle.comnih.gov

Development of Novel Biocatalysts and Biotransformation Processes for Alpha-Keto Acid Derivatization

The demand for stereoselective synthesis of chiral molecules has driven the development and engineering of novel biocatalysts, particularly ketoreductases (KREDs). nih.gov These enzymes are highly valued in industrial pharmaceutical synthesis for their ability to reduce ketones with high precision. nih.govrsc.org Alpha-keto acids like 4-hydroxy-3,3-dimethyl-2-oxobutanoate and its analogs are key substrates in this area.

Protein engineering and directed evolution have been employed to create KREDs with improved properties, such as enhanced thermostability and activity toward bulky substrates. researchgate.net For example, structure-guided evolution of a ketoreductase from Exiguobacterium sp. led to mutants with remarkably improved activity and stereoselectivity for the reduction of bulky α-amino β-keto esters. rsc.org This research provides a foundation for developing customized biocatalysts that can efficiently convert alpha-keto acid derivatives into valuable chiral alcohols and other fine chemicals. The derivatization of these acids is a cornerstone of modern biocatalysis, enabling greener and more efficient chemical manufacturing.

Studies on Structural Analogs and Their Influence on Reactivity and Biological Activity

The enzymatic transformation of 4-hydroxy-3,3-dimethyl-2-oxobutanoate's structural analogs provides valuable information on enzyme-substrate interactions and catalytic mechanisms. In the biocatalytic synthesis of 2-hydroxy-4-butyrolactone derivatives, a range of aldehydes and 2-oxoacids are tested to explore the substrate scope of the aldolases and ketoreductases involved.

The results of these studies, summarized in the table below, demonstrate how modifications to the substrate structure influence key reaction parameters. For instance, the size and electronic properties of the substituent on the analog can significantly affect the conversion rate and the stereoselectivity (diastereomeric and enantiomeric excess) of the enzymatic reaction. This knowledge is critical for predicting the utility of a biocatalyst for a new target molecule and for guiding protein engineering efforts to broaden substrate specificity or enhance catalytic efficiency.

| Enzyme Combination | Substrate Analog (Alpha-Keto Acid) | Product | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Aldolase + KPREcoli | 3-Substituted-4-hydroxy-2-oxoacid | (2R,3S)-2-hydroxy-3-substituted-4-butyrolactone | Varies (32-98) | Good (e.g., 92:8 to 98:2) | >99 |

| Aldolase + DpkAPsyrin | 3-Substituted-4-hydroxy-2-oxoacid | (2S,3S)-2-hydroxy-3-substituted-4-butyrolactone | Varies | Moderate to High | >99 |

| Aldolase + DpkAPsyrin | 4-Substituted-4-hydroxy-2-oxoacid | (2S,4R)-2-hydroxy-4-substituted-4-butyrolactone | Varies | High (e.g., 87:13 to 98:2) | >99 |

This table presents generalized findings from biocatalytic studies on structural analogs. Specific values depend on the exact substrate and reaction conditions.

Comparative Kinetic Studies with Modified Analogs

The biotechnological potential of Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate, a salt of ketopantoate, is closely linked to the enzymatic reactions that govern its synthesis. A key enzyme in this pathway is ketopantoate hydroxymethyltransferase (KPHMT), which catalyzes the formation of ketopantoate from α-ketoisovalerate. Research into the substrate specificity of KPHMT has revealed its capacity to utilize various analogs of α-ketoisovalerate, paving the way for the potential biosynthesis of modified forms of ketopantoate.

Kinetic studies on KPHMT from Escherichia coli have demonstrated that the enzyme exhibits a degree of flexibility in its substrate recognition. nih.gov While α-ketoisovalerate is the natural substrate, other α-keto acids can also serve as acceptors for the hydroxymethyl group from 5,10-methylenetetrahydrofolate. nih.gov These modified analogs include α-ketobutyrate, α-ketovalerate, and α-keto-β-methylvalerate. nih.gov

The enzymatic activity of ketopantoate hydroxymethyltransferase with its primary substrate and modified analogs has been quantified to compare their relative efficiencies. The apparent Michaelis constant (Kₘ) for α-ketoisovalerate is 1.1 mM, and the maximum velocity (Vₘₐₓ) of the forward reaction is approximately 8 µmol of ketopantoate formed per minute per milligram of enzyme. nih.gov

Comparative kinetic data for the natural substrate and its analogs are presented below, highlighting the differences in enzyme affinity and reaction rates.

Comparative Kinetic Parameters of Ketopantoate Hydroxymethyltransferase with Various Substrates

| Substrate | Apparent Kₘ (mM) | Relative Vₘₐₓ (%) |

|---|---|---|

| α-Ketoisovalerate | 1.1 | 100 |

| α-Ketovalerate | Not Specified | 54 |

| α-Ketobutyrate | Not Specified | 13 |

| α-Keto-β-methylvalerate | Not Specified | 12 |

These studies indicate that while KPHMT can accommodate structural variations in its α-keto acid substrate, there is a preference for the naturally occurring α-ketoisovalerate, as evidenced by the higher reaction velocity. The ability of the enzyme to process these analogs, albeit at lower rates, opens avenues for the biotechnological production of novel compounds with potential applications in various fields. Further research into the kinetic properties of KPHMT with an expanded range of synthetic analogs could unlock new possibilities for enzymatic synthesis. Conversely, pyruvate (B1213749) has been shown to be inactive as a substrate for this enzyme. nih.gov

Future Perspectives in Sodium 4 Hydroxy 3,3 Dimethyl 2 Oxobutanoate Research

Advancements in Asymmetric Synthesis of Chiral Derivatives

The development of efficient and stereoselective methods for synthesizing chiral molecules is a cornerstone of modern pharmaceutical and biotechnological industries. Future advancements in the asymmetric synthesis of chiral derivatives of 4-hydroxy-3,3-dimethyl-2-oxobutanoate (B1258270) are centered on the use of engineered enzymes.

A promising approach involves the use of ketoreductases (KREDs) for the stereoselective reduction of the ketone group in precursors to produce chiral hydroxy compounds. rsc.org Researchers have successfully devised a chemoenzymatic synthesis route to D-pantothenic acid, where the key transformation is the ketoreductase-catalyzed reduction of ethyl 2'-ketopantothenate. rsc.org This biocatalytic method has demonstrated high yields and excellent stereoselectivity. rsc.org

Future research will likely focus on:

Protein Engineering: Further engineering of ketoreductases to enhance their substrate specificity, activity, and stability under industrial conditions.

Novel Biocatalysts: The discovery and characterization of new enzymes from diverse microbial sources with unique stereoselective properties.

Process Optimization: The development of whole-cell biotransformation processes in biphasic reaction systems to overcome challenges such as coenzyme regeneration and substrate instability. researchgate.net

Table 1: Comparison of Biocatalytic Methods for Chiral Derivative Synthesis

| Feature | Chemoenzymatic Synthesis with Engineered KREDs | Whole-Cell Biotransformation |

|---|---|---|

| Catalyst | Isolated, engineered ketoreductase | Whole microbial cells expressing the desired enzyme |

| Key Advantage | High stereoselectivity (>99% ee) and yield (86% isolated yield) rsc.org | Overcomes the need for expensive coenzyme regeneration researchgate.net |

| Challenge | Cost of purified enzyme and cofactors | Potential for side reactions from other cellular enzymes |

| Future Direction | Further enzyme optimization through protein engineering | Optimization of reaction conditions and strain development |

Deeper Elucidation of Undiscovered Metabolic Roles and Interconnections

While the primary role of Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate is as a precursor to pantothenic acid, its metabolic interconnections are not fully understood. uga.edu Pantothenic acid is essential for the synthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. uga.edulumenlearning.comlibretexts.org

Future research will aim to uncover more subtle roles and connections of this compound by exploring:

Metabolic Crosstalk: Investigating how the flux through the pantothenate biosynthesis pathway, and therefore the concentration of this compound, is influenced by and influences other metabolic pathways. For example, intermediates from glycolysis and the citric acid cycle can be used to synthesize amino acids, and conversely, amino acids can be converted into intermediates of these pathways. youtube.com

Regulatory Functions: Exploring whether this compound or its derivatives have any direct regulatory roles in cellular processes, beyond being a metabolic intermediate.

Alternative Metabolic Fates: Investigating the possibility of this compound being utilized in other, yet undiscovered, metabolic pathways in different organisms or under specific environmental conditions.

Engineering of Microbial Pathways for Enhanced and Sustainable Production

The biotechnological production of valuable chemicals through microbial fermentation is a rapidly growing field. Metabolic engineering of microorganisms like Escherichia coli offers a promising avenue for the enhanced and sustainable production of compounds derived from this compound, such as D-pantothenic acid. researchgate.netnih.gov

Key strategies for engineering microbial pathways include:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway, such as ketopantoate hydroxymethyltransferase (encoded by the panB gene) and ketopantoate reductase (encoded by the panE gene). researchgate.netacs.org

Elimination of Competing Pathways: Deleting genes that encode for enzymes that divert metabolic intermediates away from the desired product pathway. researchgate.net

Cofactor Engineering: Optimizing the intracellular supply of essential cofactors like NADPH, which is required by ketopantoate reductase. acs.org

Dynamic Regulation: Implementing dynamic regulation of gene expression to balance cell growth and product formation, leading to improved titers and productivity. nih.gov

Recent studies have demonstrated the successful application of these strategies, achieving significantly increased production of D-pantothenic acid in engineered E. coli strains. researchgate.netnih.gov Future work will focus on further optimizing these strains and developing robust fermentation strategies for industrial-scale production. nih.govconicet.gov.arresearchgate.net

Discovery of Novel Enzymatic Systems and Their Biocatalytic Applications

The discovery and characterization of novel enzymes are crucial for developing new biocatalytic processes. In the context of this compound, research into enzymes like ketopantoate reductase (KPR) and ketopantoate hydroxymethyltransferase is ongoing.

Recent findings include:

Characterization of KPR: Detailed kinetic and mechanistic studies of E. coli KPR have revealed its ordered sequential kinetic mechanism and the stereospecific transfer of a hydride from NADPH to ketopantoate. acs.orgnih.gov The crystal structure of E. coli KPR has also provided insights into its active site and mechanism of catalysis. acs.org

Novel KPRs: A new class of KPR, PanG, has been identified in some pathogenic organisms, expanding the known diversity of this enzyme family. nih.gov Additionally, an archaeal KPR from Thermococcus kodakarensis has been characterized, which surprisingly prefers NADH over NADPH as an electron donor. nih.gov

Aldolases for Precursor Synthesis: Researchers have characterized an aldolase (B8822740) from Pseudomonas aeruginosa that can be used for the one-pot biosynthesis of 2-keto-4-hydroxybutyrate, a related compound, from simple C1 compounds. nih.gov

Future research will likely focus on the discovery of enzymes with improved properties, such as enhanced stability, altered substrate specificity, and higher catalytic efficiency, from extremophiles and other untapped microbial sources. These novel enzymes could be employed for the efficient and sustainable synthesis of this compound and its derivatives.

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

A holistic understanding of the metabolic pathways involving this compound requires the integration of data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics.

Genomics: Comparative genomics can help identify genes encoding enzymes involved in the biosynthesis and metabolism of this compound in a wide range of organisms. nih.gov

Transcriptomics: Analyzing the transcriptome can reveal how the expression of genes in the pantothenate pathway is regulated in response to different environmental conditions or genetic modifications.

Proteomics: Proteomic studies can quantify the levels of key enzymes in the pathway and identify post-translational modifications that may regulate their activity. nih.gov

Metabolomics: Metabolomic analysis allows for the direct measurement of the intracellular concentrations of this compound and other related metabolites, providing a snapshot of the metabolic state of the cell. dovepress.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the metabolic network surrounding this compound. These models will be invaluable for identifying metabolic bottlenecks, predicting the effects of genetic engineering strategies, and ultimately, for the rational design of microbial cell factories for the efficient production of valuable chemicals.

Q & A

Basic Questions

Q. How is Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate structurally characterized, and what spectroscopic techniques are critical for its identification?

- Answer : The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify hydroxyl, methyl, and ketone groups. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) provides molecular weight validation (178.14 g/mol) and fragmentation patterns. Cross-referencing with the CAS registry (89444-19-9) and molecular formula (C₆H₁₁NaO₄) ensures accurate identification .

Q. What is the synthetic pathway for this compound in laboratory settings?

- Answer : The compound is synthesized via neutralization of 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid with sodium hydroxide. Key steps include:

- Ester hydrolysis of precursor esters (e.g., ethyl derivatives) under basic conditions.

- Purification via recrystallization or column chromatography.

- Validation using pH titration to confirm sodium salt formation and elemental analysis for Na content .

Advanced Research Questions

Q. How can researchers differentiate this compound from structurally similar sodium salts (e.g., sodium 4-hydroxybutanoate) in complex mixtures?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–260 nm) separates it from analogs based on hydrophobicity. Tandem mass spectrometry (LC-MS/MS) distinguishes fragmentation patterns, particularly the loss of CO₂ (44 Da) and methyl groups. Nuclear Overhauser effect (NOE) NMR experiments resolve spatial differences in methyl and hydroxyl group positioning .

Q. What experimental approaches are used to investigate the stability of this compound under varying pH and temperature conditions?

- Answer :

- pH stability studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC and quantify residual intact compound.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- Kinetic analysis : Apply Arrhenius equations to predict shelf-life under accelerated conditions (40–60°C). Data show instability in acidic conditions (pH < 4) due to ketone protonation and lactone formation .

Q. What role does this compound play in impurity profiling during pharmaceutical synthesis?

- Answer : As a pharmaceutical impurity standard , it is used to calibrate HPLC and LC-MS systems for detecting trace levels (ppm) in active pharmaceutical ingredients (APIs). Methodologies include:

- Spiking experiments : Introduce known concentrations into API batches to validate detection limits.

- Forced degradation studies : Expose APIs to heat, light, or hydrolysis to simulate impurity formation.

- Regulatory compliance : Align with ICH guidelines (Q3B) for residual impurity thresholds .

Q. How does the methyl substitution at the 3,3-position influence the compound’s reactivity in nucleophilic addition reactions compared to non-methylated analogs?

- Answer : The 3,3-dimethyl groups sterically hinder nucleophilic attack at the ketone, reducing reactivity with agents like Grignard reagents. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show slower adduct formation versus analogs (e.g., sodium 4-hydroxy-2-oxobutanoate). Computational modeling (DFT) further reveals increased torsional strain in transition states due to methyl crowding .

Methodological Notes

- Analytical Cross-Validation : Always correlate NMR, MS, and IR data with reference spectra from PubChem or CAS databases to avoid misidentification .

- Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of the sodium salt during synthesis .

- Regulatory Applications : Document impurity profiling methods in alignment with pharmacopeial monographs (e.g., USP, EP) for regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.